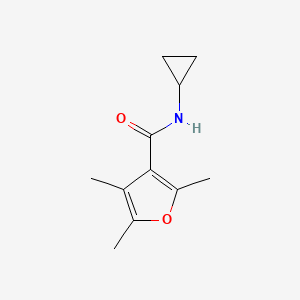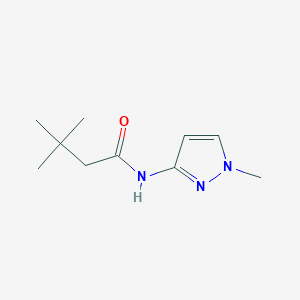![molecular formula C15H14ClNO5S B7476431 5-[(3-Chloro-4-methoxyphenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B7476431.png)
5-[(3-Chloro-4-methoxyphenyl)sulfamoyl]-2-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(3-Chloro-4-methoxyphenyl)sulfamoyl]-2-methylbenzoic acid is a sulfonamide derivative that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It is commonly known as Mefenamic acid and is used to treat mild to moderate pain and inflammation associated with various conditions such as menstrual cramps, arthritis, and dental pain.
Wirkmechanismus
Mefenamic acid works by inhibiting the production of prostaglandins by blocking the activity of the enzyme cyclooxygenase (COX). Prostaglandins are responsible for pain and inflammation, and by blocking their production, Mefenamic acid reduces pain and inflammation.
Biochemical and Physiological Effects
Mefenamic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation, reduce fever, and inhibit platelet aggregation. Mefenamic acid has also been shown to have a number of side effects, including gastrointestinal side effects such as nausea, vomiting, and diarrhea.
Vorteile Und Einschränkungen Für Laborexperimente
Mefenamic acid has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also easy to administer and has a well-established safety profile. However, there are also limitations to its use in lab experiments. Mefenamic acid has a relatively short half-life, which can make it difficult to maintain a consistent level of the drug in the bloodstream. It also has a number of side effects that can affect the results of experiments.
Zukünftige Richtungen
There are a number of future directions for research on Mefenamic acid. One area of research is the development of new formulations of the drug that can improve its effectiveness and reduce its side effects. Another area of research is the investigation of the mechanism of action of Mefenamic acid and the development of new drugs that target the same pathway. Finally, there is a need for further research on the safety and efficacy of Mefenamic acid in various patient populations.
Synthesemethoden
Mefenamic acid is synthesized by the reaction of 2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-chloro-4-methoxyaniline in the presence of a base, such as triethylamine, to form the corresponding amide. The amide is then treated with chlorosulfonic acid to form the corresponding sulfonamide. The sulfonamide is then hydrolyzed with sodium hydroxide to form Mefenamic acid.
Wissenschaftliche Forschungsanwendungen
Mefenamic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are responsible for pain and inflammation. Mefenamic acid has been used in various scientific research studies to investigate its effectiveness in treating various conditions such as menstrual cramps, arthritis, and dental pain.
Eigenschaften
IUPAC Name |
5-[(3-chloro-4-methoxyphenyl)sulfamoyl]-2-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO5S/c1-9-3-5-11(8-12(9)15(18)19)23(20,21)17-10-4-6-14(22-2)13(16)7-10/h3-8,17H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBTXKUOTCEJEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(azetidin-1-yl)-2-oxoethyl]-4-chlorobenzamide](/img/structure/B7476381.png)
![4-[2-(2-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7476386.png)

![3-fluoro-4-methyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7476402.png)
![4-{2-Cyano-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl}benzoic acid](/img/structure/B7476406.png)
![4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7476411.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-3-(5-methylfuran-2-yl)prop-2-enoate](/img/structure/B7476419.png)
![N-[4-(cyanomethyl)phenyl]propanamide](/img/structure/B7476420.png)
![Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7476426.png)

![N-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B7476432.png)